6-methoxy-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-5-2-6-7(8-3-5)10-4-9-6/h2-4H,1H3,(H,8,9,10) |
InChI Key |
YHGVSBQOAJJEGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(N=C1)N=CN2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies on 6 Methoxy 1h Imidazo 4,5 B Pyridine Derivatives
Impact of Substituent Modifications on Molecular Interactions
The introduction of different functional groups onto the imidazo[4,5-b]pyridine skeleton significantly alters the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.
The methoxy (B1213986) (-OCH3) group, a common substituent in medicinal chemistry, has demonstrated a variable impact on the biological activity of imidazo[4,5-b]pyridine derivatives, with its effect being highly dependent on its position and number.
In some instances, the presence of a methoxy group is beneficial. For example, the introduction of a methoxy group at the para-position of a phenyl ring attached to the core scaffold can render the molecule active against a broad spectrum of bacterial and fungal strains. scispace.com Similarly, certain derivatives substituted with a methoxy group have shown good antitubercular activity against Mycobacterium tuberculosis. nih.gov General SAR studies on pyridine (B92270) derivatives have also suggested that increasing the number of methoxy groups can lead to enhanced antiproliferative activity. nih.gov
Conversely, other studies have reported a decrease in activity. In a series of 2,6-disubstituted imidazo[4,5-b]pyridines, derivatives with a methoxy group exhibited the lowest antiproliferative activity. mdpi.com This negative effect was also observed when two methoxy groups were substituted on an attached phenyl ring at the ortho and para positions simultaneously, resulting in the inactivation of the molecule against all tested bacteria and fungi, possibly due to an increased electron-donating effect. scispace.com
| Substituent & Position | Effect on Activity | Biological Context | Reference |
| para-Methoxy on Phenyl Ring | Broad-spectrum activity | Antibacterial/Antifungal | scispace.com |
| ortho, para-Dimethoxy on Phenyl Ring | Inactivation of molecule | Antibacterial/Antifungal | scispace.com |
| Methoxy Group | Decreased activity | Antiproliferative | mdpi.com |
| Methoxy Group | Good activity | Antitubercular | nih.gov |
| Increasing number of Methoxy Groups | Increased activity | Antiproliferative | nih.gov |
Alkyl and aryl substitutions on the imidazo[4,5-b]pyridine ring system play a crucial role in modulating biological activity. The placement of a methyl group on a nitrogen atom of the imidazo[4,5-b]pyridine nucleus has been shown to improve antiproliferative activity. mdpi.com Specifically, N-methylation of a 6-bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine derivative is a documented synthetic modification. researchgate.net The introduction of a methyl group at the C5 position was found to enhance activity against tested bacterial strains, with a further increment in activity observed upon adding another methyl group at the C3 position. nih.gov
Aryl substitutions, particularly on the C2 and C6 positions, are common. The nature and substitution pattern of these aryl rings significantly influence the molecule's biological profile. For instance, attaching a phenyl ring with a para-methoxy group at C2 resulted in broad-spectrum antimicrobial activity. scispace.com In another study, a 2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl) group at C2 was part of a p21-activated kinase 4 (PAK4) inhibitor. nih.gov
| Substituent & Position | Effect on Activity | Biological Context | Reference |
| N-Methyl on Imidazopyridine Nucleus | Improved activity | Antiproliferative | mdpi.com |
| C5-Methyl | Enhanced activity | Antibacterial | nih.gov |
| C3, C5-Dimethyl | Further enhanced activity | Antibacterial | nih.gov |
| C2-Aryl (e.g., p-methoxyphenyl) | Broad-spectrum activity | Antimicrobial | scispace.com |
| C2-Aryl (e.g., substituted pyrazole) | Inhibitory activity | PAK4 Inhibition | nih.gov |
Halogen, nitro, and hydroxyl groups are key functional moieties that significantly impact the molecular interactions and biological activities of imidazo[4,5-b]pyridine derivatives.
Halogens: The introduction of a chloro group at the para-position of a C2-phenyl ring rendered a molecule specific against certain bacteria, including B. subtilis and E. coli. scispace.com However, general studies on pyridine derivatives have sometimes found that the presence of halogen atoms can lead to lower antiproliferative activity. nih.gov A bromine atom at the C6 position is a common feature in many synthetic intermediates and bioactive compounds, such as the PAK4 inhibitor 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine. researchgate.netnih.gov
Nitro Group: A nitro group can strongly influence activity. In some series, its presence led to a significant decrease in antiproliferative effects. mdpi.com Conversely, in the context of antitubercular agents, derivatives bearing a nitro group, often as part of a 6-(4-nitrophenoxy) moiety, exhibited potent activity. nih.gov It has been suggested that the nitro group can be reduced in situ, leading to interactions with enzyme residues. nih.gov
Hydroxyl Group: The hydroxyl group has proven to be a particularly favorable substituent for enhancing biological activity. Placing a hydroxyl group at the para-position of a phenyl ring at C6 significantly enhances antiproliferative activity. mdpi.com Studies on other derivatives have also shown that an increasing number of hydroxyl groups correlates with increased antiglycation and antioxidative potential, related to their high redox potential and ability to donate electrons. nih.gov
| Substituent | Position | Effect on Activity | Biological Context | Reference |
| para-Chloro | On C2-Phenyl Ring | Specific activity | Antibacterial | scispace.com |
| Halogen | General | Lowered activity | Antiproliferative | nih.gov |
| Bromo | C6 | Component of active inhibitor | PAK4 Inhibition | nih.gov |
| Nitro | General | Decreased activity | Antiproliferative | mdpi.com |
| Nitro | On C6-Phenoxy Ring | Potent activity | Antitubercular | nih.gov |
| para-Hydroxyl | On C6-Phenyl Ring | Enhanced activity | Antiproliferative | mdpi.com |
| Hydroxyl | General | Increased activity | Antiglycation/Antioxidant | nih.gov |
Positional Effects of Functional Groups on Biological Activity Profiles
The specific location of functional groups and even heteroatoms within the imidazo[4,5-b]pyridine scaffold is a critical determinant of the resulting biological activity.
The position of the nitrogen atom within the pyridine portion of the fused heterocyclic system has a profound impact on biological outcomes. In studies involving tetracyclic imidazo[4,5-b]pyridine derivatives, the location of the pyridine nitrogen was confirmed to have a significant influence on the enhancement of antiproliferative activity. irb.hr This was particularly evident for regioisomers where a change in the nitrogen's position led to a noticeable enhancement of activity, with some derivatives showing IC50 values in the nanomolar range. irb.hr This highlights that subtle electronic changes within the core heterocycle, dictated by the nitrogen placement, can dramatically alter interactions with biological targets.
Modifications at the C2, C6, and C7 positions of the imidazo[4,5-b]pyridine ring are frequently explored to optimize biological activity.
C2 Position: This position is often substituted with aryl groups. The nature of this aryl substituent and its own substitution pattern are critical. For example, a phenyl ring at C2 can be modified with methoxy, chloro, or nitro groups to tune activity. scispace.commdpi.com A substituted pyrazole (B372694) ring at the C2 position was found to be a key feature for a PAK4 inhibitor, where it interacts with the hinge loop of the kinase. nih.gov
C6 Position: The C6 position is a key site for modification. Attaching a phenyl ring at this position, which is then further substituted, is a common strategy. A hydroxyl group at the para-position of this C6-phenyl ring was found to be highly beneficial for antiproliferative activity, whereas a methoxy or nitro group in the same position decreased activity. mdpi.com A bromo-substituent is also commonly found at C6. researchgate.netnih.gov Furthermore, a 4-nitrophenoxy group at the C6 position was intentionally chosen in a series of antitubercular agents for its potential to interact with the target enzyme. nih.gov
C7 Position: While less discussed in the context of 6-methoxy derivatives, SAR studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have shown that substituents at the C7 position can influence antimicrobial activity, indicating its potential as a key modification site for the imidazo[4,5-b]pyridine core as well. researchgate.net
| Position | Substituent Type | Observed Effect | Biological Context | Reference |
| C2 | Aryl (e.g., substituted phenyl, pyrazole) | Modulates activity, key for kinase interaction | Antimicrobial, PAK4 Inhibition | scispace.comnih.gov |
| C6 | Substituted Phenyl Ring | p-OH enhances, p-OCH3/p-NO2 decreases activity | Antiproliferative | mdpi.com |
| C6 | Bromo | Component of active compounds | PAK4 Inhibition | researchgate.netnih.gov |
| C6 | 4-Nitrophenoxy | Potent activity | Antitubercular | nih.gov |
| C7 | General Substituent | Influences activity (by analogy) | Antimicrobial | researchgate.net |
Stereochemical Considerations and Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In drug design, the introduction of a chiral center results in the formation of enantiomers—non-superimposable mirror images—which can interact differently with chiral biological targets such as enzymes and receptors. This differential interaction can lead to significant variations in potency, efficacy, and pharmacological profile between enantiomers.
For heterocyclic compounds, including derivatives of the imidazo[4,5-b]pyridine scaffold, the spatial orientation of substituents can dictate the molecule's ability to fit into a binding pocket and form key interactions. The synthesis of chiral heterocycles often aims to produce enantiomerically pure compounds to maximize therapeutic effects and minimize potential off-target activities associated with the less active or inactive enantiomer. researchgate.net For instance, the synthesis of chiral morpholino-fused benzimidazoles, which are structurally related to imidazopyridines, has been shown to yield diastereomers with distinct structural properties, highlighting the importance of controlling stereochemistry during synthesis. researchgate.net
While the broader literature emphasizes the importance of chirality in the biological activity of heterocyclic compounds researchgate.net, specific studies detailing the separation and differential activity of enantiomers for derivatives of 6-methoxy-1H-imidazo[4,5-b]pyridine are not extensively covered in the reviewed sources. However, the principles remain fundamental. If a substituent introduced to the this compound core creates a stereocenter, it is highly probable that the resulting enantiomers would exhibit different levels of biological activity. This necessitates the evaluation of individual stereoisomers to fully understand the structure-activity relationship.
Bioisosteric Replacements within the Imidazo[4,5-b]pyridine Core for SAR Exploration
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical and chemical properties, is a cornerstone of rational drug design. estranky.sk This approach is widely used to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. estranky.skdomainex.co.uk For the imidazo[4,5-b]pyridine scaffold, which is itself a bioisostere of naturally occurring purines nih.govnih.govmdpi.com, this strategy has been applied to explore and optimize its biological activities.
The structural similarity of imidazo[4,5-b]pyridine to purine (B94841) has made it a valuable scaffold in the search for novel therapeutic agents, particularly kinase inhibitors and anticancer agents. nih.govvietnamjournal.ruresearchgate.net Modifications often involve bioisosteric replacements of substituents or alterations to the core heterocyclic structure itself.
One explored strategy involves the replacement of an amide functional group on an imidazopyridine core with other groups that can act as amide isosteres. In a study on glycogen (B147801) synthase kinase 3 (GSK3) inhibitors, the carboxamide group was replaced with sulfonamides, 1,2,4-oxadiazoles, and thiazoles to investigate the impact on activity. nih.gov
Another approach focuses on replacing one of the rings of the bicyclic core. Research has been conducted on replacing aromatic rings like benzene (B151609) with pyridine, treating the pyridine ring as a bioisostere. nih.gov In one such study focusing on GluN2B subunit-containing NMDA receptor antagonists, a chloro- or nitrobenzene (B124822) ring was replaced with an electron-deficient pyridine ring. nih.gov However, this specific replacement resulted in a significant (>100-fold) reduction in affinity, indicating that the pyridine ring was not a tolerated bioisostere for the substituted benzene ring in that particular scaffold. nih.gov This highlights that while the concept is powerful, the success of a bioisosteric replacement is highly context-dependent.
More recently, saturated bicyclic systems have been developed as mimetics for aromatic rings. For example, 3-azabicyclo[3.1.1]heptanes have been proposed as saturated bioisosteres for the pyridine ring. chemrxiv.org Replacing the pyridine ring in the drug Rupatadine with this saturated core resulted in a dramatic improvement in solubility and a significant decrease in experimental lipophilicity, demonstrating the potential of this strategy to enhance physicochemical properties. chemrxiv.org
The following table summarizes examples of bioisosteric replacements applied to the imidazo[4,5-b]pyridine scaffold or related structures and their observed outcomes.
| Original Scaffold/Group | Bioisosteric Replacement | Target/Context | Observed Outcome | Reference(s) |
| Carboxamide | Sulfonamide, 1,2,4-Oxadiazole, Thiazole | Glycogen Synthase Kinase 3 (GSK3) | Exploration of amide isosteres to modulate inhibitor activity. | nih.gov |
| Chloro/Nitrobenzene Ring | Pyridine Ring | GluN2B NMDA Receptor Antagonists | The pyridine ring was not tolerated, leading to a >100-fold decrease in binding affinity. | nih.gov |
| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane (Saturated Mimetic) | General (Example: Rupatadine) | Significant improvement in solubility and reduced lipophilicity. | chemrxiv.org |
| Purine | Imidazo[4,5-b]pyridine | Various (e.g., Cytotoxic Agents) | The imidazo[4,5-b]pyridine core serves as a successful purine isostere, forming the basis for many biologically active compounds. | nih.govresearchgate.net |
Molecular Mechanisms and Biological Activities of 6 Methoxy 1h Imidazo 4,5 B Pyridine and Its Analogs
Enzyme and Receptor Target Modulation
The imidazo[4,5-b]pyridine scaffold, a bioisostere of naturally occurring purines, serves as a privileged structure in medicinal chemistry, leading to the development of compounds that modulate various enzymes and receptors. irb.hrresearchgate.net The introduction of substituents, such as the 6-methoxy group, can significantly influence the potency and selectivity of these molecules.
Kinase Inhibition Profiles (e.g., Aurora Kinase A, FLT3, PDE10A)
Analogs based on the imidazo[4,5-b]pyridine core have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. rsc.org
Notably, optimization of an imidazo[4,5-b]pyridine-based series led to the discovery of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. One such analog, a 6-chloro derivative, demonstrated high potency against Aurora Kinase A (Kd = 7.5 nM) and FLT3 kinase (Kd = 6.2 nM), as well as its mutated forms. nih.govacs.orgmdpi.comnih.gov This highlights the potential of the core structure to target kinases implicated in malignancies like acute myeloid leukemia. nih.govacs.orgmdpi.com While these specific examples feature a chloro-substituent, they underscore the capability of the imidazo[4,5-b]pyridine scaffold to act as a potent kinase inhibitor framework. rsc.org
It is important to clarify that while the prompt mentions PDE10A in the context of kinase inhibition, it is a phosphodiesterase, an enzyme that hydrolyzes cyclic nucleotides, and not a protein kinase. Its inhibition by this class of compounds is discussed in the following section.
Table 1: Kinase Inhibition Profile of an Imidazo[4,5-b]pyridine Analog (Compound 27e)
| Target Kinase | Inhibition (Kd) |
|---|---|
| Aurora Kinase A | 7.5 nM |
| Aurora Kinase B | 48 nM |
| FLT3 Kinase | 6.2 nM |
| FLT3-ITD mutant | 38 nM |
| FLT3(D835Y) mutant | 14 nM |
Data refers to the 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine analog. nih.govacs.orgmdpi.comnih.gov
Phosphodiesterase (PDE) Inhibition Mechanisms, particularly PDE10A
The 6-methoxy-1H-imidazo[4,5-b]pyridine motif has been identified as a critical component for potent and selective inhibition of Phosphodiesterase 10A (PDE10A). PDE10A is highly expressed in the brain's striatum and is a key regulator of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling, pathways often dysregulated in neurological disorders.
Research has shown that the methoxy (B1213986) substituent and the imidazole (B134444) ring on the imidazo[4,5-b]pyridine core are crucial for binding affinity to PDE10A. Structure-activity relationship (SAR) studies on a series of novel imidazo[4,5-b]pyridines revealed that this scaffold could produce potent PDE10A activity. Several analogs incorporating the this compound core demonstrated single-digit nanomolar inhibitory activity (IC50) against the PDE10A enzyme. For instance, various analogs showed IC50 values ranging from 0.8 to 6.7 nM. X-ray cocrystal structures of these compounds within human PDE10A have helped to elucidate the key bonding interactions responsible for this high-affinity binding.
Table 2: PDE10A Inhibition for select this compound Analogs
| Compound | PDE10A IC50 (nM) |
|---|---|
| Analog 4 | 2.0 nM |
| Analog 7 | 6.7 nM |
| Analog 12b | 1.8 nM |
| Analog 24a | 0.8 nM |
| Analog 24b | 1.2 nM |
Data from a study on novel imidazo[4,5-b]pyridines as potent and selective inhibitors of PDE10A.
Other Enzymatic Interventions (e.g., DprE1, Glucosamine-6-phosphate Synthase, Tyrosyl-tRNA)
The versatility of the imidazo[4,5-b]pyridine scaffold extends to other enzymatic targets involved in various diseases.
DprE1 Inhibition: Analogs of 1H-imidazo[4,5-b]pyridine are being investigated as potential inhibitors of decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), a crucial enzyme for the synthesis of the mycobacterial cell wall. nih.gov A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and showed potent in vitro antitubercular activity against Mycobacterium tuberculosis. nih.gov Molecular docking studies suggest these compounds interact favorably with DprE1, indicating their potential as inhibitors of this enzyme. nih.gov
Tyrosyl-tRNA Synthetase Inhibition: In the search for new antimicrobial agents, imidazo[4,5-b]pyridine-5-thione derivatives were designed as potential inhibitors of tyrosyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis. nih.govuctm.edu Molecular docking studies of these novel compounds have shown promising binding modes within the enzyme's active site, with some derivatives predicted to have strong inhibitory potential. nih.govtandfonline.com
Glucosamine-6-phosphate Synthase: Glucosamine-6-phosphate synthase is a potential target for antifungal drugs. While not directly involving the this compound structure, research has pointed to its isomer, imidazo[4,5-c]pyridine, as a potential scaffold for developing inhibitors against this enzyme. mdpi.comresearchgate.net
Receptor Interaction Studies (e.g., GABAA, Angiotensin II, TLR7/8)
Derivatives of imidazo[4,5-b]pyridine have been shown to interact with several key receptors.
GABAA Receptor: The imidazopyridine class of compounds, in general, are known to act as positive allosteric modulators of the GABAA receptor. irb.hrsemanticscholar.orgresearchgate.net This activity suggests potential applications in neuropharmacology. rjsvd.com
Angiotensin II Receptor: The imidazo[4,5-b]pyridine moiety has been a cornerstone in the development of potent Angiotensin II type 1 (AT1) receptor antagonists. nih.govacs.orgnih.govacs.org This receptor is a key component of the renin-angiotensin system, which regulates blood pressure. The imidazo[4,5-b]pyridine core is considered to have optimal stereoelectronic characteristics for interacting with the AT1 receptor, leading to the development of antagonists with subnanomolar affinity. acs.org
Toll-Like Receptor (TLR) 7/8: While research on TLR7/8 modulation has focused on the related imidazoquinoline scaffold, these studies highlight the broader potential of imidazole-containing fused heterocycles in immunomodulation.
Interactions with Biomolecular Structures
Beyond specific enzyme and receptor pockets, the planar, purine-like structure of imidazo[4,5-b]pyridine derivatives allows them to interact with nucleic acids. researchgate.net
DNA and RNA Binding Characteristics (including G-quadruplex structures)
The structural similarity of imidazo[4,5-b]pyridines to purines suggests they can interact with DNA and RNA, potentially interfering with cellular processes like replication and transcription. researchgate.net
Studies on novel tetracyclic imidazo[4,5-b]pyridine derivatives have confirmed their ability to bind to DNA and RNA. irb.hrnih.gov These interactions, which can occur in an intercalative mode, are influenced by the charge of the ligand and the specific placement of substituents on the heterocyclic core. irb.hrresearchgate.net The binding affinities are reported to be moderate to high, suggesting that DNA and RNA are viable cellular targets for this class of compounds. irb.hrnih.gov
Furthermore, these derivatives have been shown to interact specifically with non-canonical DNA structures known as G-quadruplexes. irb.hrnih.gov G-quadruplexes, which form in guanine-rich regions of nucleic acids such as telomeres and gene promoters, are implicated in the regulation of gene expression and are considered promising targets in cancer therapy. rsc.org The ability of imidazo[4,5-b]pyridine analogs to bind and potentially stabilize these structures highlights a distinct mechanism of action. irb.hrnih.govacs.orgresearchgate.net
Microtubule Dynamics Modulation via Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a key strategy in the development of anticancer agents. Microtubules, composed of α/β tubulin heterodimers, are crucial for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for the formation and function of the mitotic spindle during cell division. youtube.com Consequently, compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death), making them promising therapeutic candidates. nih.gov
The imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of tubulin polymerization inhibitors. researchgate.net These compounds often act by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.gov This inhibition of microtubule assembly disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.gov
For instance, a specific analog, 7-(3-hydroxy-4-methoxy-phenyl)-3-(3-trifluoromethyl-phenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol, has been identified as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 6.1 ± 0.1 μM in MCF-7 breast cancer cells. nih.gov This compound was shown to suppress microtubule polymerization in a manner similar to colchicine (B1669291). nih.gov Further studies with imidazo[4,5-b]pyridine-derived acrylonitriles have also confirmed their ability to inhibit tubulin polymerization, with some compounds exhibiting strong activity in the submicromolar range (IC₅₀ 0.2–0.6 μM). nih.gov Interestingly, computational analysis suggests that these acrylonitrile (B1666552) derivatives may act on an extended colchicine site on the tubulin surface. nih.gov
The following table summarizes the tubulin polymerization inhibitory activity of selected imidazo[4,5-b]pyridine analogs:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7-(3-hydroxy-4-methoxy-phenyl)-3-(3-trifluoromethyl-phenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol | MCF-7 | 6.1 ± 0.1 | nih.gov |
| Imidazo[4,5-b]pyridine derived acrylonitrile (Compound 20) | Various | 0.2–0.6 | nih.gov |
| Imidazo[4,5-b]pyridine derived acrylonitrile (Compound 21) | Various | 0.2–0.6 | nih.gov |
| Imidazo[4,5-b]pyridine derived acrylonitrile (Compound 33) | Various | 0.2–0.6 | nih.gov |
Cellular Pathway Modulation (Preclinical)
Apoptosis Induction Pathways
Imidazo[4,5-b]pyridine derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The induction of apoptosis is a critical mechanism for the elimination of damaged or cancerous cells.
One of the primary ways these compounds trigger apoptosis is by disrupting microtubule dynamics, which, as previously discussed, leads to cell cycle arrest at the G2/M phase. nih.gov This mitotic arrest can subsequently activate the intrinsic apoptotic pathway. nih.gov For example, the compound 7-(3-hydroxy-4-methoxy-phenyl)-3-(3-trifluoromethyl-phenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol was found to induce late apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.gov
Similarly, other novel imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated the ability to induce intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov Treatment with these compounds led to increased levels of BAX and cleaved caspase-9, along with a decrease in the anti-apoptotic protein BCL2. nih.gov Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in non-small cell lung cancer cells by increasing the expression of pro-apoptotic proteins BAX and BAK1, decreasing anti-apoptotic BCL2, and activating caspase-9 and -3. researchgate.net This process was linked to the generation of reactive oxygen species (ROS). researchgate.net
The table below details the effects of specific imidazo[4,5-b]pyridine analogs on apoptotic pathways:
| Compound | Cell Line(s) | Key Apoptotic Effects | Reference |
| 7-(3-hydroxy-4-methoxy-phenyl)-3-(3-trifluoromethyl-phenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol | MCF-7 | Upregulation of Bax and caspase-9, downregulation of Bcl-2 | nih.gov |
| Imidazo[1,2-a]pyridine (Compound 6) | A375, WM115, HeLa | Increased BAX and cleaved caspase-9, decreased BCL2 | nih.gov |
| Imidazo[1,2-a]pyridine derivatives (IMPA-2, -5, -6, -8, -12) | A549 | Increased BAX and BAK1, decreased BCL2, activation of caspase-9/3 | researchgate.net |
Cellular Proliferation Inhibition Mechanisms
The imidazo[4,5-b]pyridine scaffold is a versatile core for the development of potent inhibitors of cellular proliferation. nih.govmdpi.com The biological activity of these derivatives is highly dependent on the nature and position of their substituents. mdpi.com
A primary mechanism by which these compounds inhibit cell proliferation is through the disruption of microtubule polymerization, leading to G2/M cell cycle arrest. nih.govmdpi.com For instance, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines demonstrated significant antiproliferative activity, with the N-methyl derivative 19 being the most active. nih.gov This compound caused a dose-dependent accumulation of cells in the G2/M phase in several cancer cell lines. nih.gov Structure-activity relationship studies revealed that a hydroxyl group at the para position of the phenyl ring and a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine nucleus enhanced antiproliferative activity, whereas methoxy-substituted derivatives showed lower activity. nih.govmdpi.com
Beyond tubulin inhibition, some imidazo[4,5-b]pyridine derivatives have been designed to target other key regulators of cell proliferation. For example, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative activities by inhibiting cyclin-dependent kinase 9 (CDK9). nih.gov Inhibition of CDK9 can reduce the levels of the anti-apoptotic protein Mcl-1, leading to the activation of caspases and induction of apoptosis. nih.gov Furthermore, novel 1H-imidazo[4,5-b]pyridine-based compounds have been discovered as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov
The following table presents the antiproliferative activity of various imidazo[4,5-b]pyridine derivatives against different cancer cell lines:
| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings on Proliferation Inhibition | Reference(s) |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridines | Various | p-hydroxy and N-methyl substitutions enhance activity; G2/M arrest | nih.govmdpi.com |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | HCT-116, MCF-7 | Potent CDK9 inhibitory activity | nih.gov |
| 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors | Not specified | Nanomolar enzyme inhibitory activity | nih.gov |
| Imidazo[4,5-b]pyridine derived acrylonitriles | Various | Submicromolar antiproliferative effect | researchgate.net |
Efflux Pump Modulation (e.g., ABCB1/P-glycoprotein)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism. nih.gov These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy. Therefore, compounds that can modulate the function or expression of these efflux pumps are of great interest.
While direct studies on this compound's effect on ABCB1/P-glycoprotein are limited, research on structurally related compounds and other heterocyclic systems provides insights into potential modulatory activities. For example, certain plant-derived polyphenols have been shown to influence the expression and activity of ABCB1/P-gp. nih.gov This suggests that small molecules with appropriate structural features can interact with these transporters.
In the context of overcoming MDR, some small-molecule inhibitors that target the colchicine binding site of tubulin are known to be less susceptible to resistance mechanisms involving efflux transporters. nih.gov This implies that certain imidazo[4,5-b]pyridine-based tubulin inhibitors might circumvent P-gp-mediated resistance.
Further research is needed to specifically evaluate the potential of this compound and its analogs to directly modulate the activity or expression of efflux pumps like ABCB1/P-glycoprotein.
Antimicrobial Modalities (Preclinical)
Antibacterial Action Mechanisms (against Gram-positive and Gram-negative bacteria)
The imidazo[4,5-b]pyridine scaffold has been explored for its potential as a source of new antibacterial agents. nih.gov Derivatives of this heterocyclic system have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com
In a study involving new imidazo[4,5-b]pyridine derivatives, in vitro testing against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative) revealed that Gram-positive bacteria were more sensitive to these compounds compared to Gram-negative bacteria, which exhibited greater resistance. nih.gov Molecular docking studies suggested that these compounds could interact with the active sites of enzymes like dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. nih.gov
Another study on a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines found that most of the tested compounds lacked significant antibacterial activity. mdpi.com However, one derivative containing a 2-imidazolinyl amidino group showed moderate activity against E. coli. mdpi.com This highlights the critical role of specific substitutions in determining the antibacterial spectrum and potency.
The mechanism of action for many antibacterial agents involves targeting essential cellular processes. For nitroimidazole derivatives, a related class of compounds, the mechanism involves the reduction of the nitro group to form a reactive nitro radical anion that damages bacterial DNA. nih.gov While not all imidazo[4,5-b]pyridines contain a nitro group, this illustrates a potential pathway for antibacterial action within related heterocyclic structures.
The general mechanisms of antibiotic resistance in Gram-negative bacteria include drug inactivation by enzymes like β-lactamases, limiting drug uptake, altering the drug target, and high levels of drug efflux. nih.gov The outer membrane of Gram-negative bacteria often presents a significant barrier to drug entry, which may contribute to their observed higher resistance to some imidazo[4,5-b]pyridine derivatives. nih.gov
The following table summarizes the antibacterial activity of selected imidazo[4,5-b]pyridine derivatives:
| Compound/Derivative Series | Bacterial Strain(s) | Key Findings on Antibacterial Action | Reference(s) |
| N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives (Compounds 2 and 4) | Bacillus cereus, Escherichia coli | More effective against Gram-positive bacteria; potential DHFR inhibition. | nih.gov |
| Amidino-substituted imidazo[4,5-b]pyridine (Compound 14) | Escherichia coli | Moderate activity. | mdpi.com |
| Various 1H-Imidazo[4,5-b]pyridine derivatives | Staphylococcus aureus, Bacillus cereus, Micrococcus luteus, Klebsiella pneumoniae, Salmonella paratyphi A, Escherichia coli, Bacillus megaterium, Proteus vulgaris, Bacillus subtilis, Enterobacter aerogenes | Investigated for antibacterial activity. | researchgate.net |
Antifungal Action Mechanisms
The antifungal properties of imidazo[4,5-b]pyridine analogs are rooted in their ability to disrupt essential cellular processes in fungal pathogens. One of the primary mechanisms of action for imidazole-based antifungal agents is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a critical component in the biosynthesis of ergosterol, an essential molecule for maintaining the integrity of the fungal cell membrane. nih.gov By inhibiting CYP51, these compounds prevent the formation of ergosterol, leading to a compromised cell membrane and ultimately, fungal cell death. nih.gov The imidazole ring of the compounds can coordinate with the heme cofactor within the active site of the CYP51 enzyme, effectively blocking its function. nih.gov
Another potential target for the antifungal activity of imidazopyridine derivatives is glucosamine-6-phosphate synthase. nih.gov This enzyme plays a crucial role in the synthesis of the fungal cell wall and the regulation of sugar metabolism by producing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key precursor for cell wall components. nih.gov Inhibition of this enzyme would disrupt cell wall synthesis, representing another avenue for antifungal action. nih.gov For instance, certain bis-(imidazole)-pyridine hybrids have demonstrated significant antifungal activity, with some showing efficacy comparable or superior to the standard drug fluconazole (B54011) against various Candida and Rhodotorula species. nih.gov
Antitubercular Action Mechanisms
Derivatives of 1H-imidazo[4,5-b]pyridine have emerged as a promising class of agents against Mycobacterium tuberculosis. A key molecular target for some of these analogs is the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) enzyme. nih.gov DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are critical structural components. The inhibition of DprE1 disrupts this pathway, leading to cell lysis and death. nih.gov
Notably, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and identified as potent antitubercular agents. nih.gov The presence of a 4-nitrophenoxy group at the 6th position of the imidazo[4,5-b]pyridine ring has been suggested to be important for binding to the Cys387 residue of the DprE1 enzyme. nih.gov Molecular docking studies have further supported this, showing promising interactions within the enzyme's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have also provided insights into the antitubercular activity of imidazo[4,5-b]pyridine derivatives. These studies have indicated that the hydrophobicity of the compounds is a decisive factor for their activity, offering a rational basis for the design of more potent derivatives. nih.gov
| Compound | Minimum Inhibitory Concentration (MIC) in µmol/L |
|---|---|
| 5g | 0.5 |
| 5c | 0.6 |
| 5u | 0.7 |
| 5i | 0.8 |
Anti-inflammatory Properties and Mechanisms
Imidazo[4,5-b]pyridine derivatives have demonstrated significant anti-inflammatory potential through various mechanisms. mdpi.comnih.gov One of the key pathways involves the inhibition of nitric oxide synthase (NOS) enzymes. nih.gov Specifically, certain analogs have shown selectivity in inhibiting inducible nitric oxide synthase (iNOS), an enzyme often upregulated during inflammatory processes. The methoxy group on the pyridine (B92270) ring has been identified as being crucial for this selectivity, fitting into a hydrophobic pocket within the iNOS enzyme. nih.gov
Furthermore, these compounds can exert anti-inflammatory effects by modulating the production of pro-inflammatory mediators. For example, one imidazo[4,5-b]pyridine derivative was found to decrease the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells. nih.gov This suggests an ability to interfere with inflammatory cascades triggered by oxidative stress. The inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, is another potential mechanism, characteristic of many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Antioxidant Mechanisms and Radical Scavenging Activity
The antioxidant properties of imidazo[4,5-b]pyridine analogs contribute to their therapeutic potential by combating oxidative stress, a condition linked to numerous chronic diseases. researchgate.net These compounds can act as radical scavengers and metal chelators.
Studies on various imidazo[4,5-b]pyridine derivatives have confirmed their antioxidative capabilities. For instance, novel acrylonitriles derived from N-substituted imidazo[4,5-b]pyridine have shown significantly improved antioxidant activity when compared to the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com The mechanism of action often involves the donation of a hydrogen atom to neutralize free radicals.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of imidazo[4,5-b]pyridine derivatives. These methods provide insights into the molecule's stability, reactivity, and the distribution of electron density.
Density Functional Theory (DFT): DFT calculations are widely used to optimize the molecular geometry of imidazo[4,5-b]pyridine derivatives and to calculate their vibrational frequencies and electronic properties. researchgate.netresearchgate.net For instance, the B3LYP functional combined with various basis sets is a common choice for these calculations. researchgate.netresearchgate.net These studies help in understanding the fundamental electronic characteristics that govern the molecule's interactions. The synergy between experimental results and DFT computations offers a detailed molecular-level understanding of the compound's behavior. mdpi.com
HOMO-LUMO Energy Gap Analysis: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from quantum chemical calculations. schrodinger.com This energy gap provides information about the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more readily participate in charge transfer interactions. nih.gov For derivatives of imidazo[4,5-b]pyridine, this analysis is crucial for predicting their potential as inhibitors or ligands for biological targets. nih.govresearchgate.net The introduction of different substituents, such as a methoxy (B1213986) group, can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. nih.gov
Table 1: Theoretical Calculation Methods for Imidazo[4,5-b]pyridine Derivatives
| Calculation Method | Basis Set | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-311G(2d,2p) | Molecular structure, vibrational energy levels | researchgate.net |
| DFT/B3LYP | 6-31G(d,p) | Quantum chemistry calculations | researchgate.net |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as 6-methoxy-1H-imidazo[4,5-b]pyridine, to a biological target, typically a protein.
Ligand-Target Interactions: Molecular docking studies have been performed on various derivatives of 1H-imidazo[4,5-b]pyridine to understand their binding modes with specific enzymes. nih.govnih.gov These studies can predict the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been docked into the active site of the DprE1 enzyme from Mycobacterium tuberculosis to explore their potential as antitubercular agents. nih.gov The results of these simulations can guide the synthesis of new compounds with improved inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding. For imidazo[4,5-b]pyridine derivatives, MD simulations can help to validate the docking poses and to understand the flexibility of the ligand in the active site.
X-ray Co-crystallography
X-ray co-crystallography provides high-resolution, experimental data on the three-dimensional structure of a ligand bound to its target protein. nih.gov This technique is invaluable for elucidating the precise binding site interactions and serves as a gold standard for validating computational models.
For the broader class of imidazo[4,5-b]pyridine derivatives, X-ray crystallography has been used to determine their crystal structures and to understand how they pack in the solid state. nih.goviosrjournals.org While a specific co-crystal structure of this compound with a biological target was not found in the provided search results, the crystallographic analysis of related compounds provides crucial information about the geometry and potential interaction patterns of the imidazopyridine scaffold. iosrjournals.orgnih.govresearchgate.net These data are essential for building accurate models for molecular docking and other computational studies.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org This analysis is based on the electron distribution of a molecule and provides a graphical representation of the close contacts between neighboring molecules.
For imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, Hirshfeld surface analysis has been used to analyze N-H···N hydrogen bonds and C-H···π interactions that govern the crystal packing. nih.gov This technique allows for the decomposition of the crystal packing into different types of intermolecular contacts and their relative contributions. rsc.orgresearchgate.net Such analyses are crucial for understanding the solid-state properties of these materials and can provide insights into their solubility and polymorphism.
Prediction of Molecular Properties for Design Optimization
Computational methods are increasingly used to predict various molecular properties that are important for drug design and optimization. nih.gov
For imidazo[4,5-b]pyridine derivatives, computational tools can predict properties such as lipophilicity (logP), solubility, and metabolic stability. mdpi.com These predictions, combined with the understanding of ligand-target interactions from docking and quantum chemical calculations, allow for a more rational approach to the design of new compounds. By modifying the substituents on the imidazo[4,5-b]pyridine core, it is possible to fine-tune the physicochemical and biological properties of the molecule to enhance its therapeutic potential. nih.govmdpi.com For example, the introduction of a methoxy group can influence the compound's electronic properties and its ability to form hydrogen bonds, which in turn can affect its binding affinity and pharmacokinetic profile.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine |
| 1H-imidazo[4,5-b]pyridine |
| Imidazo[1,2-a]pyridine |
| 6-methoxyquinoline |
| 4-Chloro-1H-imidazo[4,5-c]pyridine |
| 6-Bromo-4H-imidazo[4,5-b]pyridine |
| (1H-Imidazo[4,5-b]pyridin-6-yl)methanamine |
| 1H-Imidazo[4,5-b]pyridine-6-carboxamide |
Advancements in 6 Methoxy 1h Imidazo 4,5 B Pyridine Analogue Design
Design Principles for Enhanced Target Specificity and Selectivity
The design of 6-methoxy-1H-imidazo[4,5-b]pyridine analogues with improved target specificity and selectivity is a key focus of current research. This involves strategically modifying the core structure to optimize interactions with the target protein while minimizing off-target effects.
One crucial design principle involves the introduction of specific substituents at various positions of the imidazo[4,5-b]pyridine ring to exploit unique features of the target's binding site. For instance, in the development of DNA-dependent protein kinase (DNA-PK) inhibitors based on an imidazo[4,5-c]pyridin-2-one core, the introduction of small polar groups at the 4-position led to a significant increase in potency for DNA-PK with smaller effects on related kinases like PI3Kα and mTOR. nih.govacs.org Specifically, a methoxy (B1213986) group at the 4-position suggested that a hydrogen bond acceptor at this position provides a beneficial interaction for selectivity. nih.govacs.org
Furthermore, the "magic methyl" concept has been explored, where the addition of a methyl group at a specific position, such as the 2-position of the anilino ring in 6-anilino imidazo[4,5-c]pyridin-2-ones, can dramatically increase potency. nih.gov This enhancement is often attributed to favorable lipophilic interactions or induced conformational changes that optimize binding to the target. nih.gov
Another key strategy is the modulation of the electronic properties of the scaffold. For example, in the design of Aurora kinase inhibitors, lead optimization of imidazo[4,5-b]pyridine derivatives involved incorporating a 1-benzylpiperazinyl motif at the 7-position, which led to favorable in vitro properties. nih.gov Subsequent refinement of physicochemical properties through the addition of solubilizing groups resulted in a potent and orally bioavailable preclinical candidate. nih.gov
The table below summarizes the impact of different substituents on the selectivity of imidazo[4,5-b]pyridine analogues for DNA-PK.
| Compound Modification | Target | Selectivity Fold Increase (vs. PI3Kα) | Selectivity Fold Increase (vs. mTOR) |
| 2-Me, 4-H-bond acceptor | DNA-PK | 40–364 | 270–3440 |
| N-Methylation of aniline (B41778) nitrogen | DNA-PK | 56-fold loss in potency | - |
Data sourced from a study on 6-anilino imidazo[4,5-c]pyridin-2-ones, a related scaffold. nih.gov
Development of Novel Polycyclic and Fused Imidazo[4,5-b]pyridine Systems
Expanding the core structure of this compound to create novel polycyclic and fused systems is a promising approach to explore new chemical space and develop compounds with unique biological activities. These larger, more complex molecules can form additional interactions with target proteins, potentially leading to increased potency and selectivity.
One approach involves the synthesis of tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr The antiproliferative activity of these compounds was found to be influenced by the placement of amino side chains on the tetracyclic skeleton and the position of the nitrogen atom in the pyridine (B92270) ring. irb.hr This highlights the importance of regiochemistry in the design of these complex systems.
Another strategy is the fusion of the imidazo[4,5-b]pyridine core with other heterocyclic rings. For example, the synthesis of quinoline-fused imidazo[4,5-c]quinolines has been achieved through a one-pot, microwave-assisted sequential reaction. rsc.org This method allows for the rapid generation of architecturally complex polyheterocycles. rsc.org Similarly, imidazo[4,5-b]pyrazolo[3,4-e]pyridines have been synthesized, demonstrating the versatility of the imidazo[4,5-b]pyridine scaffold in creating diverse fused systems. nuph.edu.ua
The development of these novel systems often requires innovative synthetic methodologies. For instance, a one-step synthesis of 1H-imidazo[4,5-b]pyridines from quinoxalinones has been developed, offering a versatile route to these compounds. mdpi.com The table below showcases some of the developed polycyclic and fused imidazo[4,5-b]pyridine systems.
| Fused System | Synthetic Approach | Potential Application |
| Tetracyclic imidazo[4,5-b]pyridines | Introduction of amino side chains | Antiproliferative agents |
| Quinoline-fused imidazo[4,5-c]quinolines | Microwave-assisted one-pot sequential reaction | Not specified |
| Imidazo[4,5-b]pyrazolo[3,4-e]pyridines | Cyclocondensation reactions | Not specified |
Strategies for Diversity-Oriented Synthesis and Combinatorial Approaches
Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of this compound analogues. nih.gov These approaches allow for the systematic exploration of structure-activity relationships (SAR) and the identification of compounds with desired biological activities.
A key strategy in DOS is the use of a common intermediate that can be readily diversified to produce a wide range of final products. For example, a three-component combinatorial synthesis has been used to create a library of substituted 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones, which demonstrated cytotoxic activity. nih.gov
Palladium-catalyzed cross-coupling reactions are particularly valuable tools in the combinatorial synthesis of imidazo[4,5-b]pyridine derivatives. mdpi.com These reactions allow for the efficient introduction of a variety of substituents at different positions of the heterocyclic core. For instance, Suzuki cross-coupling has been employed to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines, with some derivatives showing promising antiproliferative activity. mdpi.com
The table below provides examples of combinatorial approaches used in the synthesis of imidazo[4,5-b]pyridine analogues.
| Combinatorial Approach | Key Reaction | Library Generated |
| Three-component synthesis | Not specified | Substituted 6H-pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones |
| Palladium-catalyzed cross-coupling | Suzuki coupling | 2,6-disubstituted imidazo[4,5-b]pyridines |
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based drug design methodologies are instrumental in the rational design of novel this compound analogues. nih.gov
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for biological activity. For example, a ligand-based approach was used to design a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as potential antitubercular agents. nih.gov
Structure-based drug design (SBDD), on the other hand, utilizes the known 3D structure of the target protein to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a key SBDD technique that predicts the binding mode and affinity of a ligand to a target protein. This method was used to investigate the binding of novel imidazo[4,5-b]pyridine derivatives to the active site of CDK9, a protein kinase involved in cancer. nih.gov The docking study revealed that the most active compounds had a superior binding affinity compared to the natural ligand. nih.gov
In another example, co-crystallization of an imidazo[4,5-b]pyridine-based inhibitor with Aurora-A kinase provided a detailed understanding of the interactions between the inhibitor and the kinase, guiding further lead optimization. nih.gov
The table below highlights the application of these design methodologies in the development of imidazo[4,5-b]pyridine analogues.
| Design Methodology | Target | Key Findings |
| Ligand-Based Drug Design | DprE1 (Tuberculosis) | Design of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with potent antitubercular activity. |
| Structure-Based Drug Design (Molecular Docking) | CDK9 (Cancer) | Identification of imidazo[4,5-b]pyridine derivatives with superior binding affinity to the CDK9 active site. nih.gov |
| Structure-Based Drug Design (Co-crystallization) | Aurora-A Kinase (Cancer) | Elucidation of the binding mode of a novel class of imidazo[4,5-b]pyridine inhibitors. nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy of imidazo[4,5-b]pyridine derivatives reveals characteristic signals for the aromatic protons on the fused ring system and the methoxy (B1213986) group. For instance, in a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, the aromatic protons typically appear in the range of δ 7.2–8.4 ppm. nih.gov The protons of the methoxy group in related structures are observed as a sharp singlet, providing clear evidence of its presence. nih.gov The specific chemical shifts and coupling constants of the pyridine (B92270) and imidazole (B134444) ring protons allow for the unambiguous assignment of their positions within the heterocyclic core. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[4,5-b]pyridine ring system are indicative of their electronic environment. For example, in 6-(4-nitrophenoxy)-2-(2,6-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine, the carbon signals are observed at specific ppm values that confirm the connectivity of the rings and substituents. nih.gov
While ¹⁹F NMR is not directly applicable to "6-methoxy-1H-imidazo[4,5-b]pyridine" itself, it is a crucial technique for fluorinated derivatives. For compounds like 2-(2-fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine, ¹⁹F NMR would provide a distinct signal for the fluorine atom, confirming its incorporation into the molecule and providing insights into its electronic environment. nih.gov
¹H and ¹³C NMR Data for a Representative Imidazo[4,5-b]pyridine Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(2,6-dimethoxyphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 3.8 (6H, s), 6.9 (2H, dd, J = 8.1, 1.2 Hz), 7.3 (2H, dd, J = 8.4, 1.3 Hz), 7.4–7.5 (2H, m), 8.1 (2H, dd, J = 8.3, 2.1 Hz), 8.2 (1H, d, J = 1.7 Hz) | 55.8, 100.9, 117.2, 130.6, 140.4, 151.2, 156.0 | nih.gov |
Mass Spectrometry (MS, HRMS) for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule with a high degree of confidence. For derivatives of imidazo[4,5-b]pyridine, HRMS is used to confirm the calculated molecular weight and elemental composition. For example, the calculated mass for C₂₀H₁₆N₄O₅ is confirmed by the found mass-to-charge ratio in the mass spectrum, verifying the structure of the synthesized compound. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with mass spectrometry for the analysis of imidazo[4,5-b]pyridine derivatives. mdpi.com
HRMS Data for a Representative Imidazo[4,5-b]pyridine Derivative
| Compound | Calculated Mass (m/z) | Found Mass (M-H)⁻ (m/z) | Reference |
| 2-(2,6-dimethoxyphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 392.12 | 391.56 | nih.gov |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.
For imidazo[4,5-b]pyridine derivatives, single-crystal X-ray diffraction analysis can reveal the planar nature of the fused heterocyclic ring system and the orientation of its substituents. iosrjournals.orgresearchgate.net It can also identify intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state packing and properties of these compounds. mdpi.comresearchgate.net For instance, the crystal structure of a related imidazole derivative revealed a planar central imidazole ring with specific dihedral angles between it and the substituent rings. iosrjournals.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bond vibrations correspond to characteristic absorption bands in the IR spectrum.
For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the C-O stretching vibration of the methoxy group and the N-H stretching vibration of the imidazole ring would give rise to characteristic absorption bands. nih.gov In a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, characteristic IR bands were observed for the N-O stretching of the nitro group, C-O ether stretching, and aromatic ring vibrations. nih.gov The presence of a band around 1437 cm⁻¹ is indicative of the pyridine ring. researchgate.net
Characteristic IR Bands for a Representative Imidazo[4,5-b]pyridine Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Nitro Group | N-O stretch | 1510 | nih.gov |
| Ether | C-O stretch | 1120 | nih.gov |
| Aromatic Ring | C=C stretch | 1650, 1760, 1660 | nih.gov |
| Hydroxyl Group | O-H stretch | 3520 | nih.gov |
Chromatographic Techniques for Purification and Analysis (e.g., Column Chromatography, HPLC)
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.
Column chromatography is a widely used method for purifying synthetic compounds. In the synthesis of imidazo[4,5-b]pyridine derivatives, silica (B1680970) gel column chromatography is often employed to isolate the desired product from reaction mixtures. nih.gov The choice of eluent, such as a mixture of dichloromethane (B109758) and methanol, is crucial for achieving effective separation. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For 1H-imidazo[4,5-b]pyridine, a reverse-phase (RP) HPLC method can be used for analysis. sielc.com A typical mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com
Other Spectroscopic Methods in Biomolecular Interaction Studies (e.g., Circular Dichroism (CD), Fluorescence Spectroscopy)
Beyond structural elucidation, spectroscopic methods are also employed to study the interactions of these compounds with biological macromolecules.
Fluorescence spectroscopy is particularly useful for studying luminescent compounds. Some imidazo[1,2-a]pyridine (B132010) derivatives exhibit fluorescence, and their emission properties can be influenced by substituents and the solvent environment. nih.gov For example, methoxy-substituted derivatives can display emission decay traces that fit a bi-exponential model, suggesting complex excited-state dynamics. nih.gov The study of imidazo[4,5-b]pyridine derived iminocoumarins has shown that their spectroscopic properties are significantly influenced by solvent polarity and the electronic nature of substituents. irb.hr
Circular Dichroism (CD) spectroscopy is used to study chiral molecules and their interactions with other chiral systems, such as proteins and nucleic acids. While not directly applicable to the achiral "this compound," CD would be a valuable tool for investigating the binding of its chiral derivatives to biological targets.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 6-methoxy-1H-imidazo[4,5-b]pyridine derivatives, and how can regioselectivity be controlled?
- Methodological Answer : Regioselectivity challenges arise due to the electron-deficient pyridine ring and competing reaction pathways. Phase transfer catalysis (PTC) under solid-liquid conditions using solvents like DMF and catalysts (e.g., p-toluenesulfonic acid) improves yield and selectivity. Structural confirmation via - and -NMR is critical to validate regiochemical outcomes .
Q. How can researchers screen the biological activity of imidazo[4,5-b]pyridine derivatives in preliminary studies?
- Methodological Answer : Use in vitro antiproliferative assays on human cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC determination). Include normal cell lines (e.g., HEK-293) to assess selectivity. For antimicrobial screening, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Q. What spectroscopic techniques are essential for characterizing imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while - and -NMR resolve substituent positions. UV-Vis and fluorescence spectroscopy assess optical properties, particularly for pH-sensitive derivatives. X-ray crystallography may be used for unambiguous structural elucidation .
Advanced Research Questions
Q. How can metabolic pathways of imidazo[4,5-b]pyridine derivatives be mapped to evaluate genotoxicity?
- Methodological Answer : Incubate compounds with primary hepatocytes (human/rat) and analyze metabolites via LC-MS/MS. Focus on cytochrome P450 (CYP1A2)-mediated activation, such as hydroxylamine intermediates (e.g., HONH-PhIP). Use -glucuronidation assays to detect stable conjugates. Compare species-specific metabolism using multivariate data analysis .
Q. What experimental strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Perform dose-response validation across multiple cell lines and replicate assays under standardized conditions (e.g., serum concentration, incubation time). Use computational chemistry (e.g., molecular docking, QSAR) to correlate substituent effects (e.g., halogenation, methoxy groups) with activity. Cross-validate findings with in vivo models .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogen, alkyl, aryl groups at positions 2, 6, and 7). Evaluate inotropic activity (e.g., cardiotonic effects) using Langendorff heart preparations. Compare imidazo[4,5-b]pyridines with imidazo[4,5-c]pyridines to identify potency differences. Prioritize derivatives with low cytotoxicity and high bioavailability .
Q. What advanced analytical methods quantify this compound adducts in biological matrices?
- Methodological Answer : Develop a LC-MS/MS protocol with isotope-labeled internal standards (e.g., d3-PhIP) for precision. Optimize proteolytic digestion (e.g., trypsin/pronase) to release acid-labile adducts from serum albumin. Validate method sensitivity using spike-recovery experiments in plasma, urine, and tissue homogenates .
Q. How do environmental factors (e.g., cooking methods) influence the formation of carcinogenic imidazo[4,5-b]pyridine derivatives like PhIP?
- Methodological Answer : Simulate thermal processing in model systems (e.g., creatinine/phenylalanine/aldehyde mixtures) under controlled temperatures (150–300°C). Quantify PhIP formation via GC-MS or HPLC-UV. Investigate lipid oxidation products (e.g., 4-oxo-2-nonenal) as catalysts for heterocyclic amine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
